2,5-二氨基-4-甲基吡啶

描述

2,5-Diamino-4-picoline is a chemical compound that is part of the picoline family, which are methylpyridines with a wide range of applications in chemical synthesis and pharmaceuticals. Although the provided papers do not directly discuss 2,5-Diamino-4-picoline, they do provide insights into related compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of picoline derivatives.

Synthesis Analysis

The synthesis of related compounds such as 2,4-diaminoquinazolines involves the sequential condensation of 2-aminobenzonitriles and amines starting from an acyl isothiocyanate resin, leading to traceless cleavage and cyclization . This method could potentially be adapted for the synthesis of 2,5-Diamino-4-picoline by altering the starting materials and reaction conditions. Additionally, the synthesis of a complex with 2-amino-5-picolinium as a component demonstrates the ability to incorporate picoline derivatives into larger molecular structures .

Molecular Structure Analysis

The molecular structure of picoline derivatives can be complex, as seen in the novel complex (2A5PCoCl4), which crystallizes in the monoclinic system and features an alternation of inorganic and organic layers . The crystal structure is stabilized by various hydrogen bonds, indicating that 2,5-Diamino-4-picoline could also engage in similar intermolecular interactions.

Chemical Reactions Analysis

Picoline derivatives can undergo a variety of chemical reactions. For instance, the synthesis of 2-amino-5-bromo-3-nitro-4-picoline from 2-nitramino-4-picoline demonstrates the use of the nitramino functionality as both a protecting group and a directional handle for regioselective synthesis . This suggests that 2,5-Diamino-4-picoline could also be a versatile intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of picoline derivatives can be quite diverse. For example, the thermal stability of the (2A5PCoCl4) complex was investigated using DTA/TG analyses, which could be relevant when considering the stability of 2,5-Diamino-4-picoline under various conditions . The nitration of amino- and diaminopyridines leads to dinitrated derivatives, which could imply that 2,5-Diamino-4-picoline might also be susceptible to similar reactions .

科学研究应用

备选合成路线

已经探索了合成相关甲基吡啶衍生物(例如 2-氨基-5-溴-3-硝基-4-甲基吡啶)的备选路线,以提高其效率和选择性,突出了其在药物开发过程中的相关性 (Bhattacharya 等人,2007)。

配位配合物和金属相互作用

研究表明涉及甲基吡啶的杂双核镍 (II)-锌 (II) 配合物的合成和表征,展示了对这些化合物配位化学的重要见解 (Atakol 等人,2003)。

氢键模式

对甲氧苄啶吡啶酸盐及其相关化合物的氢键模式的研究提供了对分子相互作用的更深入理解,这对于新药设计至关重要 (Hemamalini 等人,2006)。

抗菌活性和 DNA 相互作用

已经研究了吡啶酸盐衍生物的抗菌活性、DNA 相互作用和光谱表征,为药学和生物技术提供了潜在的应用 (Tamer 等人,2018)。

催化和氧化机理

已经研究了 CrV0.95P0.05O4 在将甲基吡啶选择性氧化为有价值的中间体(如吡啶酸和烟酸)中的催化行为,展示了高效且环保的催化过程的潜力 (Shishido 等人,2003)。

作用机制

安全和危害

2,5-Diamino-4-picoline is primarily used for research and development and is not intended for medicinal, household or other use . If the exposure limits are exceeded, irritation or other symptoms may be experienced . It is recommended to use a full-face respirator, wear chemical impermeable gloves, and ensure adequate ventilation when handling this chemical .

属性

IUPAC Name |

4-methylpyridine-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-2-6(8)9-3-5(4)7/h2-3H,7H2,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWAACWBNMVEEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

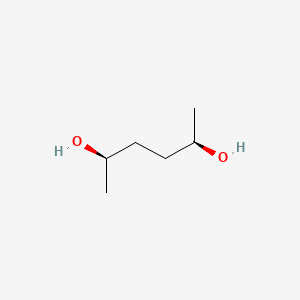

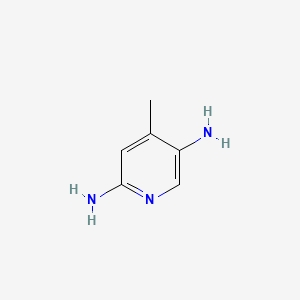

CC1=CC(=NC=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370307 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6909-93-9 | |

| Record name | 2,5-Diamino-4-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)